Hydrogen-Bond Donor Capacity: N-Hydroxy-1H-pyrrole-2-carboxamidine (3 HBD) vs. 1,5-Dimethyl-1H-pyrrole-2-carboxamidine (2 HBD)
The N-hydroxy group of N-Hydroxy-1H-pyrrole-2-carboxamidine provides a third hydrogen bond donor (HBD = 3) relative to the non-hydroxylated analog 1,5-dimethyl-1H-pyrrole-2-carboxamidine (HBD = 2) [1]. This difference directly impacts computed drug-likeness parameters: the target compound exceeds the Lipinski Rule of Five threshold for HBD (≤5 but > typical 2-3 range for CNS drugs), whereas the dimethyl analog remains within conventional oral drug space. An increased HBD count is correlated with reduced passive membrane permeability but enhanced aqueous solubility, a trade-off relevant to fragment-based drug design and prodrug strategies [1].
| Evidence Dimension | Hydrogen bond donor count (HBD) — computed property |
|---|---|
| Target Compound Data | 3 HBD |
| Comparator Or Baseline | 1,5-Dimethyl-1H-pyrrole-2-carboxamidine: 2 HBD |
| Quantified Difference | +1 HBD (50% increase vs. comparator) |
| Conditions | PubChem computed descriptors (Cactvs 3.4.8.18) |
Why This Matters
A 50% higher HBD count alters predicted oral absorption and solubility profiles, directly informing whether N-Hydroxy-1H-pyrrole-2-carboxamidine or its non-hydroxylated analog is the appropriate starting scaffold for a given medicinal chemistry program.
- [1] PubChem. N-Hydroxy-1H-pyrrole-2-carboxamidine (CID 136356690): HBD = 3. 1,5-Dimethyl-1H-pyrrole-2-carboxamidine (CID entries; MW 137.18): HBD = 2 (no N-hydroxy substituent). View Source
